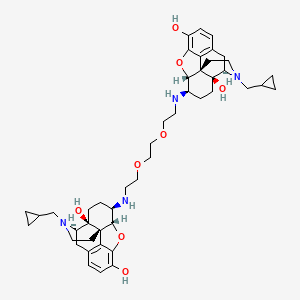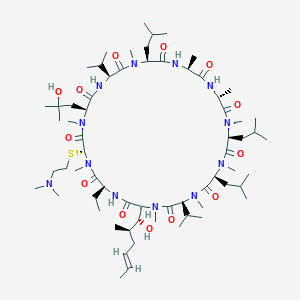
2-(1-Methyl-1H-imidazol-5-yl)essigsäure
Übersicht
Beschreibung
Pi-Methylimidazolessigsäure, auch bekannt als 1-Methylimidazol-5-essigsäure, ist eine Verbindung, die zur Klasse der organischen Verbindungen gehört, die als Imidazolylcarbonsäuren und Derivate bekannt sind. Diese Verbindungen enthalten eine Carbonsäurekette, die an einen Imidazolring gebunden ist. Pi-Methylimidazolessigsäure ist ein potenzielles Neurotoxin und wurde auf sein Vorkommen und seine Auswirkungen in biologischen Systemen untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Pi-Methylimidazolessigsäure kann durch verschiedene Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Herstellung des Pikrats von N-Cyanmethylimidazol, gefolgt von der Oxidation von Methylhistidin . Eine andere Methode beinhaltet die Verwendung von gaschromatographisch-massenspektrometrischen Techniken zur Trennung und Identifizierung der Verbindung in biologischen Proben .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Pi-Methylimidazolessigsäure sind in der Literatur nicht gut dokumentiert. Die Verbindung kann in Labors unter Verwendung der oben genannten Methoden synthetisiert werden.
Wissenschaftliche Forschungsanwendungen
Pi-Methylimidazolessigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. Es wird routinemäßig in Studien seines Isomers, Tele-Methylimidazolessigsäure, gemessen, um die histaminerge Aktivität des Gehirns zu beurteilen . Die Verbindung wird auch in Studien verwendet, die sich mit Neurotoxizität und der Freisetzung von Neurotransmittern wie Glutamat befassen .
Wirkmechanismus
Pi-Methylimidazolessigsäure übt ihre Wirkungen durch ihre Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen aus. Es ist bekannt, dass es die Freisetzung von Neurotransmittern wie Noradrenalin und Glutamat im Gehirn stimuliert . Die neurotoxischen Wirkungen der Verbindung werden auf ihre Fähigkeit zurückgeführt, Neurotransmitterspiegel zu verändern und die normale Hirnfunktion zu stören .
Wirkmechanismus
Target of Action
Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical structure . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
2-(1-methyl-1H-imidazol-5-yl)acetic acid is known to participate in several biochemical reactions. It interacts with enzymes such as cytochrome P450, where the imidazole ring binds to the heme iron atom of the enzyme . This interaction can influence the enzyme’s activity, potentially leading to inhibition or activation of metabolic pathways. Additionally, 2-(1-methyl-1H-imidazol-5-yl)acetic acid can interact with proteins and other biomolecules, affecting their structure and function. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Cellular Effects
The effects of 2-(1-methyl-1H-imidazol-5-yl)acetic acid on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, 2-(1-methyl-1H-imidazol-5-yl)acetic acid can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, 2-(1-methyl-1H-imidazol-5-yl)acetic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. The imidazole ring of the compound can form coordination bonds with metal ions in enzymes, leading to changes in enzyme activity . Additionally, 2-(1-methyl-1H-imidazol-5-yl)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(1-methyl-1H-imidazol-5-yl)acetic acid in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and interactions with biomolecules . In vitro and in vivo studies have shown that prolonged exposure to 2-(1-methyl-1H-imidazol-5-yl)acetic acid can result in alterations in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 2-(1-methyl-1H-imidazol-5-yl)acetic acid vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function and metabolism, while high doses may lead to toxic or adverse effects . For example, at higher concentrations, 2-(1-methyl-1H-imidazol-5-yl)acetic acid can induce oxidative stress and inflammation, potentially leading to cellular damage. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
2-(1-methyl-1H-imidazol-5-yl)acetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(1-methyl-1H-imidazol-5-yl)acetic acid within cells and tissues are critical for its biochemical effects. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
2-(1-methyl-1H-imidazol-5-yl)acetic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pi-Methylimidazoleacetic acid can be synthesized through various methods. One common method involves the preparation of the picrate of N-cyanomethylimidazole, followed by oxidation of methylhistidine . Another method involves the use of gas chromatographic-mass spectrometric techniques to separate and identify the compound in biological samples .
Industrial Production Methods: Industrial production methods for Pi-Methylimidazoleacetic acid are not well-documented in the literature. the compound can be synthesized in laboratory settings using the methods mentioned above.
Analyse Chemischer Reaktionen
Reaktionstypen: Pi-Methylimidazolessigsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um das Verhalten der Verbindung in verschiedenen Umgebungen zu verstehen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von Pi-Methylimidazolessigsäure verwendet werden, umfassen Bortrifluorid-Butanol zur Derivatisierung und Chloroform zur Extraktion . Die Bedingungen für diese Reaktionen umfassen typischerweise Ionenaustauschchromatographie und Elektronenstoß-selektive Ionenüberwachung .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Pi-Methylimidazolessigsäure gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Methylhistidin zur Bildung von Pi-Methylimidazolessigsäure führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Ähnliche Verbindungen zu Pi-Methylimidazolessigsäure umfassen Tele-Methylimidazolessigsäure, Imidazolessigsäure und andere Imidazolylcarbonsäuren .
Einzigartigkeit: Pi-Methylimidazolessigsäure ist aufgrund ihrer spezifischen Struktur und ihrer neurotoxischen Eigenschaften einzigartig. Im Gegensatz zu seinem Isomer, Tele-Methylimidazolessigsäure, ist Pi-Methylimidazolessigsäure kein Metabolit von Histamin . Dieser Unterschied macht es zu einer wertvollen Verbindung für die Untersuchung der histaminergen Aktivität des Gehirns und der Neurotoxizität.
Eigenschaften
IUPAC Name |
2-(3-methylimidazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCGYTCAMOHYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194812 | |
| Record name | Pros-methylimidazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pi-Methylimidazoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4200-48-0 | |
| Record name | 1-Methylimidazole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4200-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pros-methylimidazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pros-methylimidazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-5-imidazoleacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU92X8L2AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pi-Methylimidazoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid](/img/structure/B1237009.png)

![6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1237019.png)



![2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1237023.png)

![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1237025.png)
